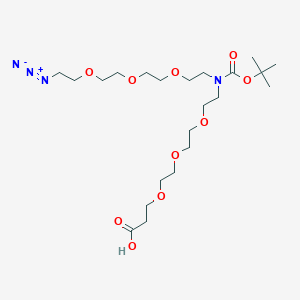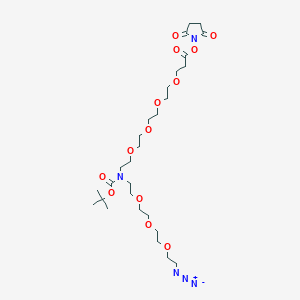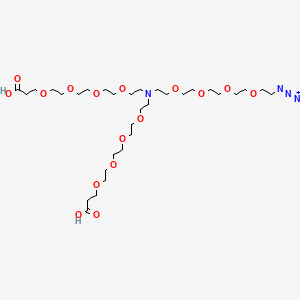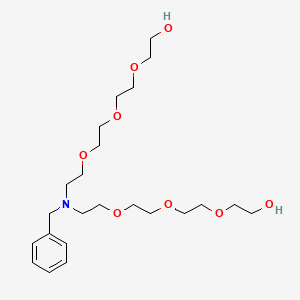
GSK-2269557
Descripción general
Descripción
GSK2269557 is an inhibitor of PI3Kδ (pKi = 9.9) that is >1,000-fold selective for PI3Kδ over PI3Kα, β, and γ isoforms. It is reported to be active in a brown Norway rat acute ovalbumin-induced allergic asthma model of Th2-driven lung inflammation (ED50 = 67 µg/kg).
Nemiralisib, also known as GSK-2269557, is a potent and selective PI3Kδ inhibitor. This compound is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. This compound is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.
Aplicaciones Científicas De Investigación
Tratamiento de enfermedades inflamatorias de las vías respiratorias
GSK2269557 se está desarrollando como un nuevo medicamento para el tratamiento de enfermedades inflamatorias de las vías respiratorias, como la enfermedad pulmonar obstructiva crónica (EPOC) y el asma {svg_1}. Funciona bloqueando una proteína llamada fosfoinosítido 3-cinasa delta (PI3Kdelta), que desempeña un papel importante en la promoción de las reacciones inflamatorias {svg_2}.
Nuevo estudio de formulación
Se ha estudiado una nueva formulación de GSK2269557 que contiene una reducción del agente estabilizador estearato de magnesio {svg_3}. Se prevé que esta nueva formulación aumente la cantidad de medicamento del estudio que llega a la sangre {svg_4}.
Administración por inhalación
GSK2269557 se ha administrado a través del inhalador de polvo seco ELLIPTA™ a participantes sanos en un estudio {svg_5}. El objetivo principal de este estudio fue evaluar los niveles en sangre del nuevo polvo de fármaco GSK2269557 {svg_6}.
Estudio de absorción y eliminación
Se llevó a cabo un estudio abierto en sujetos masculinos sanos para determinar el balance de excreción y la farmacocinética de [14C]-GSK2269557 {svg_7}. Este estudio tenía como objetivo averiguar los niveles en sangre del medicamento del estudio, cómo el cuerpo se deshace de él y cuánto tiempo tarda {svg_8}.
Tratamiento de exacerbaciones agudas de la EPOC
En un estudio doble ciego, controlado con placebo, se evaluó la seguridad y la eficacia de la nemiralisib inhalada en pacientes que experimentaban una exacerbación aguda de la EPOC {svg_9}. Sin embargo, no hubo diferencia en el cambio desde el valor inicial de FEV1 en la semana 12 entre los grupos de tratamiento con nemiralisib y placebo {svg_10}.
Mecanismo De Acción
Target of Action
GSK-2269557, also known as Nemiralisib, is a potent and highly selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase specifically expressed in leukocytes and plays a crucial role in their recruitment and activation .
Mode of Action
Nemiralisib binds to the PI3Kδ enzyme, inhibiting its activity . This inhibition prevents the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a secondary messenger crucial for the transduction of signals from cell surface receptors involved in growth, survival, and proliferation .
Biochemical Pathways
The primary pathway affected by Nemiralisib is the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3Kδ, Nemiralisib reduces the levels of PIP3, leading to decreased activation of AKT and mTOR, two key kinases in this pathway . This results in reduced cell proliferation and survival, particularly in leukocytes .
Pharmacokinetics
It is administered via inhalation, suggesting that it has good bioavailability in the lungs .
Result of Action
The inhibition of PI3Kδ by Nemiralisib leads to reduced leukocyte activation and recruitment . This can result in decreased inflammation, particularly in conditions like Chronic Obstructive Pulmonary Disease (COPD) where immune cell activation plays a significant role .
Action Environment
The efficacy and stability of Nemiralisib can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary based on the severity of the disease state, the presence of other medications, and individual patient factors . As an inhaled medication, factors such as lung function and proper inhaler technique can also impact the drug’s efficacy .
Propiedades
IUPAC Name |
2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O.ClH/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24;/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECUEJGEJLAXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-77-5 | |
| Record name | GSK-2269557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEMIRALISIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4WQU7U3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)





